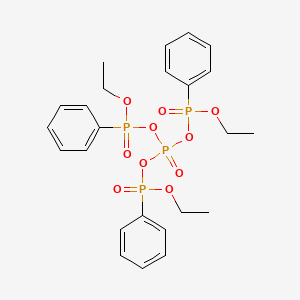
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate is a complex organophosphorus compound This compound is characterized by the presence of both phosphoric acid and phosphonate groups, making it a unique entity in the realm of organophosphorus chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate typically involves the reaction of phosphoric acid derivatives with ethyl hydrogen phenylphosphonate. One common method includes the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., hydrochloric acid) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphorus compounds.
科学的研究の応用
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism by which phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Phosphoric acid: A simpler compound with similar acidic properties.
Phosphonic acid: Shares the phosphonate functional group but lacks the complexity of the trianhydride structure.
Pyrophosphoric acid: Contains multiple phosphoric acid units but differs in its overall structure and reactivity.
特性
CAS番号 |
64058-56-6 |
|---|---|
分子式 |
C24H30O10P4 |
分子量 |
602.4 g/mol |
IUPAC名 |
tris[ethoxy(phenyl)phosphoryl] phosphate |
InChI |
InChI=1S/C24H30O10P4/c1-4-29-35(25,22-16-10-7-11-17-22)32-38(28,33-36(26,30-5-2)23-18-12-8-13-19-23)34-37(27,31-6-3)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChIキー |
XJXGQHKYZDZYHY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)OP(=O)(OP(=O)(C2=CC=CC=C2)OCC)OP(=O)(C3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


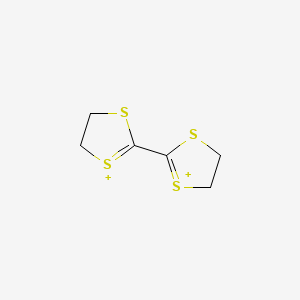
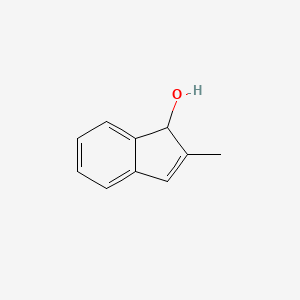
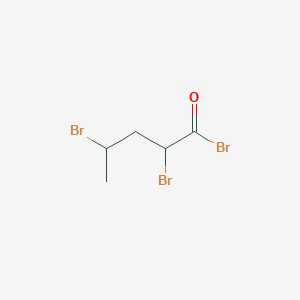
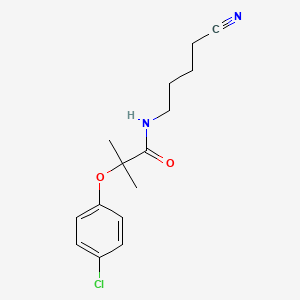
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)


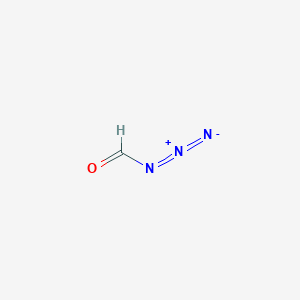
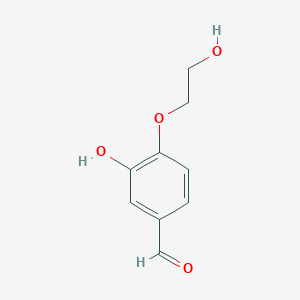
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
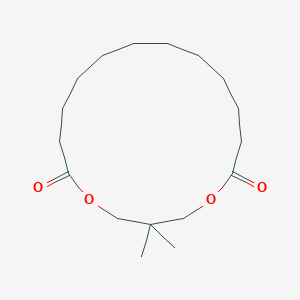
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
